H-D-Arg(NO2)-OMe HCl
CAS No.:
VCID: VC21538843
Molecular Formula: C7H16ClN5O4
Molecular Weight: 269.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-D-Arg(NO2)-OMe HCl, also known as Nomega-nitro-D-arginine methyl ester hydrochloride, is a synthetic compound primarily used in biochemical and pharmacological research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme crucial for converting L-arginine into nitric oxide, a key molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune responses . Synonyms
Biological FunctionH-D-Arg(NO2)-OMe HCl functions as a potent inhibitor of nitric oxide synthase (NOS), which is responsible for the production of nitric oxide from L-arginine. By inhibiting NOS, this compound reduces nitric oxide levels in biological systems, affecting processes such as vasodilation, neurotransmission, and immune responses . Research ApplicationsThis compound is primarily used in research related to cardiovascular health and the modulation of nitric oxide levels. It serves as a tool for studying the role of nitric oxide in various physiological processes and diseases . SynthesisThe synthesis of H-D-Arg(NO2)-OMe HCl involves the nitration of D-arginine methyl ester. This process modifies the D-arginine residue with a nitro group, which is crucial for its inhibitory activity against NOS. |
---|---|
Product Name | H-D-Arg(NO2)-OMe HCl |
Molecular Formula | C7H16ClN5O4 |
Molecular Weight | 269.69 g/mol |
IUPAC Name | methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
Standard InChI | InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 |
Standard InChIKey | QBNXAGZYLSRPJK-NUBCRITNSA-N |
Isomeric SMILES | COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |
SMILES | COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Canonical SMILES | COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Synonyms | H-D-Arg(NO2)-OMeHCl;50912-92-0;C7H16ClN5O4;D-NAME;Nomega-Nitro-D-argininemethylesterhydrochloride;AC1MBZ2O;H-D-ARG-OMEHCL;MolPort-023-331-010;7048AB;MFCD00133613;AKOS016003049;AK-81244;K-9398;methyl(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoatehydrochloride |
PubChem Compound | 2733512 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume